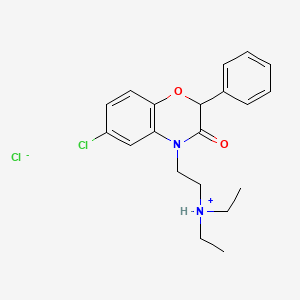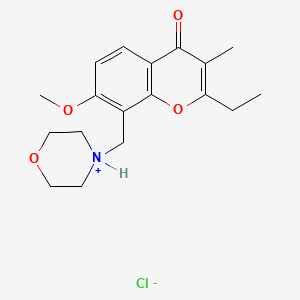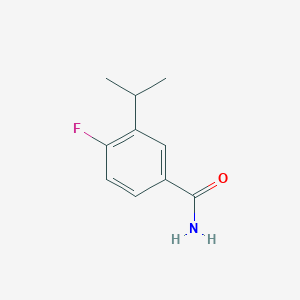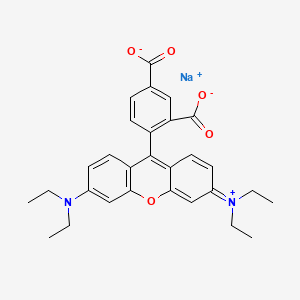
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various industrial applications, including as pesticides, pharmaceuticals, and in the production of polymers. This compound is characterized by the presence of an isocyanate group, which is highly reactive and can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. Solvents such as dichloromethane or toluene may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation or crystallization, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: May be studied for its biological activity and potential use in pharmaceuticals.
Industry: Used in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group can react with amines, alcohols, or other nucleophiles to form stable products. This reactivity is the basis for its use in various applications, including polymer production and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with similar reactivity.
Phenyl isocyanate: Another isocyanate compound with a phenyl group.
Carbaryl: A carbamate pesticide with different substituents but similar functional groups.
Uniqueness
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is unique due to its specific structure, which combines an isocyanate group with a methyl-substituted phenyl ring
Propiedades
Número CAS |
68366-14-3 |
|---|---|
Fórmula molecular |
C22H22N4O6 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
3-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]butyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C22H22N4O6/c1-16(32-22(30)26-20-7-3-5-18(11-20)13-24-15-28)8-9-31-21(29)25-19-6-2-4-17(10-19)12-23-14-27/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,25,29)(H,26,30) |
Clave InChI |
MBABXWXSNOGEQB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)
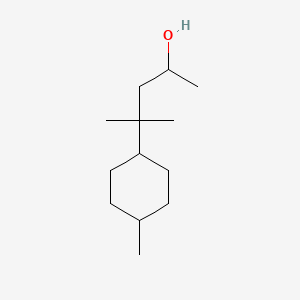

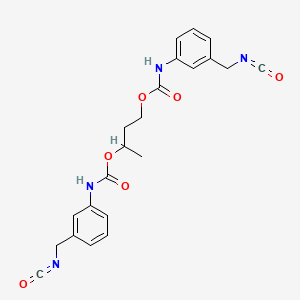
![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
